molecular formula C16H12FNO3 B2543530 1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid CAS No. 1706449-99-1

1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No.: B2543530
CAS No.: 1706449-99-1
M. Wt: 285.274
InChI Key: DLSMWCKVTJKSNY-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid is an organic compound that combines the structural features of indole and fluorobenzoyl groups

Scientific Research Applications

1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

While the mechanism of action for “1-(4-Fluorobenzoyl)-4-indolinecarboxylic acid” is not available, a related compound, Motixafortide (BKT140), has been found to display selective toxicity toward AmL and MM cells. It can overcome IL-6 dependent proliferation and survival of ARH77 MM cells .

Safety and Hazards

4-Fluorobenzoic acid is known to irritate lungs, eyes, and skin . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

1-(4-Fluorobenzoyl)-9H-carbazole has been used as a building block to design a new class of cyclooxygenase-2 inhibitors . This suggests potential future directions in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 2,3-dihydro-1H-indole-4-carboxylic acid.

    Acylation Reaction: The 4-fluorobenzoyl chloride is reacted with 2,3-dihydro-1H-indole-4-carboxylic acid in the presence of a base such as pyridine or triethylamine to form the desired product.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Substituted benzoyl derivatives.

Comparison with Similar Compounds

    4-Fluorobenzoic acid: A simpler compound with similar fluorobenzoyl functionality.

    2,3-Dihydro-1H-indole-4-carboxylic acid: Shares the indole core structure.

    4-Fluorobenzoyl chloride: A precursor in the synthesis of the target compound.

Uniqueness: 1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the combination of the indole and fluorobenzoyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its individual components.

Properties

IUPAC Name

1-(4-fluorobenzoyl)-2,3-dihydroindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c17-11-6-4-10(5-7-11)15(19)18-9-8-12-13(16(20)21)2-1-3-14(12)18/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMWCKVTJKSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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